molecular formula C20H37N3O14 B1428303 Carboxymethyl chitosan CAS No. 83512-85-0

Carboxymethyl chitosan

Cat. No. B1428303
CAS RN: 83512-85-0
M. Wt: 543.5 g/mol
InChI Key: HGNQXZLWHDQLRE-XADFZESNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxymethyl chitosan (CMC) is a water-soluble derivative of chitosan, a natural biopolymer modified from chitin . It has been widely used in drug delivery and tissue engineering applications due to its unique properties including biocompatibility, mucoadhesion, non-toxicity, and capability to form gels . It also has higher moisture absorption and moisture retention, higher chelating and sorption abilities as well as better biological properties than chitosan .


Synthesis Analysis

Carboxymethyl chitosan (CMC) with a high degree of substitution (50%) has been synthesized and further characterized by FTIR, NMR spectroscopy, and thermal analysis (TGA/DTA) . The synthesis of carboxymethyl chitosan (CMCH) was acquired from chitosan . CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .


Molecular Structure Analysis

Chitosan is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) . The carboxymethylation of chitosan shifts some transitions into the following wavelengths: S1 = 27,027 cm−1, S2 = 29,411 cm−1, S3 = 33,898 cm−1, S4 = 35,587 cm−1 and S5 = 39,215 cm−1 .


Chemical Reactions Analysis

Carboxymethyl chitosan hydrogels (CMCH) cross-linked with catechin in the presence of laccase (CMCH-C-L) were obtained . The –NH2 group of chitosan unit is reacted with the carbonyl group of aldehyde- glyoxylic acid, and then hydrogenated by reaction with NaBH4 or NaCNBH3 to give N-carboxymethyl chitosan .


Physical And Chemical Properties Analysis

Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . It also possesses not only a good solubility in water, but also has unique chemical, physical and biological properties such as high viscosity, large hydrodynamic volume, low toxicity, biocompatibility and good ability to form films, fibers and hydrogels .

Scientific Research Applications

Biomedical and Biopharmaceutical Applications

Carboxymethyl chitosan (CMC), a derivative of chitosan, is widely researched in the biomedical field. Its applications include biomaterials for tissue engineering and wound healing, and as excipients for drug delivery. CMC's introduction of small chemical groups like alkyl or carboxymethyl groups enhances solubility at neutral and alkaline pH values, maintaining its original characteristics. These properties make CMC a promising candidate for various applications, including adsorbing metal ions, drug delivery systems, antimicrobial agents, tissue engineering, cosmetics, food components, and anti-tumor activities (Jayakumar et al., 2010).

Hydrogels and Wound Healing

CMC is known for its improved biocompatibility, high moisture retention, viscosity, and enhanced antimicrobial properties compared to chitosan. These attributes make it an excellent candidate for hydrogels and wound healing applications. Additionally, CMC's biodegradability and biocompatibility have garnered significant interest in tissue engineering (Upadhyaya et al., 2013).

Antitumor Drug Delivery

CMC's properties of water solubility, biodegradability, biocompatibility, hydrating, and antimicrobial aspects make it suitable for antitumor drug delivery. Studies have shown that CMC can significantly reduce tumor cell migration and proliferation, suggesting its potential as a synergistic antitumor agent (Jiang et al., 2017).

Cosmetic Industry

In the cosmetic industry, CMC's moisture absorption-retention, antimicrobial properties, antioxidant capacities, delivery system, and emulsion stabilization are highly valued. Its safety in application is also well-documented, making it a favorable component in various cosmetic products (Jimtaisong & Saewan, 2014).

Hemostatic and Wound Healing Effects

Crosslinked carboxymethyl chitosan, due to its high viscosity and no cytotoxicity, has shown promise in clinical hemostasis biomaterials. It significantly shortens bleeding time and reduces blood loss, further enhancing its application in medical fields (Zhang et al., 2019).

Tumor Angiogenesis Inhibition

CMC has demonstrated potent anti-tumor effects by inhibiting tumor angiogenesis and stimulating immune functions. It's shown to inhibit the migration of endothelial cells, promote tumor cell necrosis, and regulate levels of various growth factors and cytokines (Jiang et al., 2015).

Nanotechnology and Drug Delivery

CMC's use in nanotechnology, especially in drug delivery systems, is noteworthy. Its ability to form nanoparticles makes it a viable option for targeted drug delivery, with studies showing its efficiency in delivering drugs like curcumin to cancer cells (Anitha et al., 2011).

Future Directions

Carboxymethyl chitosan takes its place among the most investigated derivatives. Due to its enhanced bioactive properties, such as antimicrobial, wound healing, antitumor, immunostimulating, etc., carboxymethyl chitosan is valuable both for drug delivery systems and for its therapeutic purposes . The excellent permeability-promoting property, good biocompatibility, and biodegradability of carboxymethyl chitosan and its derivatives make them ideal materials for local transdermal drug delivery .

properties

IUPAC Name

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQXZLWHDQLRE-XADFZESNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl chitosan

CAS RN

83512-85-0
Record name 83512-85-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
48,700
Citations
VK Mourya, N Inamdara… - Advanced Materials …, 2010 - aml.iaamonline.org
… Though there is ample of research related to carboxymethyl chitosan (CMC) the focused review of the topic is unavailable. Hence an attempt is made in this review to cover the recent …
Number of citations: 565 aml.iaamonline.org
Z Shariatinia - International journal of biological macromolecules, 2018 - Elsevier
… produces N,O–carboxymethyl chitosan compounds that are water-… carboxymethyl chitosan (CMC) compounds are indicated in Fig. 1. The synthesis of trimethyl carboxymethyl chitosan …
Number of citations: 468 www.sciencedirect.com
A Anitha, VVD Rani, R Krishna, V Sreeja… - Carbohydrate …, 2009 - Elsevier
… In this work, the nanoparticles of CS and its water-soluble derivatives such as O-carboxymethyl chitosan (O-CMC) and N,O-carboxymethyl chitosan (N,O-CMC) was synthesized and …
Number of citations: 431 www.sciencedirect.com
A Jimtaisong, N Saewan - International journal of cosmetic …, 2014 - Wiley Online Library
… Carboxymethyl chitosan is a … Carboxymethyl chitosan can be obtained by direct alkylation of chitosan 10, 11. The CMCS achieved can be in many types: N-carboxymethyl chitosan …
Number of citations: 200 onlinelibrary.wiley.com
Q Song, Z Zhang, J Gao, C Ding - Journal of Applied Polymer …, 2011 - Wiley Online Library
… into O-carboxymethyl chitosan, N,O-carboxymethyl chitosan, and N-carboxymethyl chitosan … of N,O- carboxymethyl chitosan and its application. But the methods for the synthesis of N- …
Number of citations: 64 onlinelibrary.wiley.com
Z Guo, R Xing, S Liu, H Yu, P Wang, C Li, P Li - Bioorganic & Medicinal …, 2005 - Elsevier
Five kinds of Schiff bases of chitosan and carboxymethyl chitosan (CMCTS) have been prepared according to a previous method and the antioxidant activity was studied using an …
Number of citations: 310 www.sciencedirect.com
WS Wan Ngah, KH Liang - Industrial & engineering chemistry …, 1999 - ACS Publications
The adsorption of gold(III) ions onto chitosan and N-carboxymethyl chitosan (NCMC) has been investigated. Experiments were carried out as a function of pH, agitation period, and …
Number of citations: 223 pubs.acs.org
D Gupta, A Haile - Carbohydrate Polymers, 2007 - Elsevier
… The carboxymethyl chitosan was … of carboxymethyl chitosan sample was performed by using Fourier Transform Infrared Spectroscopy. FTIR characterization of carboxymethyl chitosan …
Number of citations: 200 www.sciencedirect.com
RL Patale, VB Patravale - Carbohydrate Polymers, 2011 - Elsevier
… Among the various derivatives, O,N-carboxymethyl chitosan … In the present investigation, O,N-carboxymethyl chitosan–zinc … novel O,N-carboxymethyl chitosan–zinc complex exhibited …
Number of citations: 97 www.sciencedirect.com
L Sun, Y Du, L Fan, X Chen, J Yang - Polymer, 2006 - Elsevier
… interesting to investigate if carboxymethyl chitosan, which possesses negative … of chemically modified carboxymethyl chitosan and the … The preparation of carboxymethyl chitosan and its …
Number of citations: 285 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.